molecular formula C8H11N3O4S B2787389 4-(Dimethylamino)-3-nitrobenzenesulfonamide CAS No. 16611-56-6

4-(Dimethylamino)-3-nitrobenzenesulfonamide

Cat. No.: B2787389
CAS No.: 16611-56-6
M. Wt: 245.25
InChI Key: MSXQRSWSBOLTQG-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-3-nitrobenzenesulfonamide (CAS 16611-56-6) is a novel N-nitro aromatic sulphonamide that serves as an effective inhibitor of carbonic anhydrase (CA), a zinc metalloenzyme involved in a wide range of biological processes . This compound is of significant research value due to its selective inhibitory action against tumor-associated human carbonic anhydrase isoforms hCA IX and XII , demonstrating a notably greater efficacy (4.5 µM and 3.9 µM, respectively) compared to ubiquitous off-target isoforms . The mechanism of action involves the inhibitor binding to the zinc ion in the enzyme's active site in its deprotonated form, with the sulfonamide nitrogen atom acting as the fourth zinc ligand in a tetrahedral geometry . The dimethylamino group of the compound engages in van der Waals interactions with the side chain of residue Phe131, while the nitro group is oriented towards a hydrophilic pocket formed by Thr199 and Thr200 . This distinct binding mode, which differs from that of primary sulfonamides, contributes to its unique selectivity profile and makes it a valuable chemical tool for probing the role of CA isoforms in pathologies such as hypoxic tumors . The compound has a molecular formula of C₈H₁₁N₃O₄S and a molecular weight of 245.26 g/mol . It is supplied with a purity of ≥98% and must be stored sealed in a dry environment at 2-8°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use .

Properties

IUPAC Name

4-(dimethylamino)-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4S/c1-10(2)7-4-3-6(16(9,14)15)5-8(7)11(12)13/h3-5H,1-2H3,(H2,9,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSXQRSWSBOLTQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)S(=O)(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-3-nitrobenzenesulfonamide typically involves the nitration of 4-(Dimethylamino)benzenesulfonamide. This process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the meta position relative to the sulfonamide group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Reduction: 4-(Dimethylamino)-3-aminobenzenesulfonamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Dimethylamino)-3-nitrobenzenesulfonamide has been extensively studied for its biological properties:

  • Antibacterial Properties : It acts as a competitive inhibitor of dihydropteroate synthase, crucial for folate synthesis in bacteria. Studies have shown significant activity against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Antitumor Activity : In vitro studies indicate that this compound can induce apoptosis in cancer cell lines, particularly breast cancer cells (MDA-MB-231), with IC50 values in the low micromolar range .
Cell Line IC50 (μM) Effect
MDA-MB-2311.52 - 6.31Significant inhibition
MCF-71.52 - 6.31Significant inhibition

Chemical Reactions

The compound serves as a reagent in various organic synthesis reactions:

  • Oxidation : The nitro group can be reduced to an amino group under specific conditions.
  • Substitution Reactions : The sulfonamide group participates in nucleophilic substitution reactions, allowing for the introduction of various functional groups onto the benzene ring.

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of several sulfonamide derivatives, this compound demonstrated a notable ability to inhibit tumor cell proliferation in vitro. The compound induced apoptosis significantly in MDA-MB-231 cells, with an increase in annexin V-FITC positive cells from 0.18% to 22.04% compared to controls .

Case Study 2: Antibacterial Efficacy

Research on the antibacterial properties of this compound showed that it effectively inhibited bacterial growth at concentrations as low as 50 μg/mL against Staphylococcus aureus and Klebsiella pneumoniae. The anti-biofilm activity was also notable, demonstrating potential for treating biofilm-associated infections .

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfonamide group can also participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table highlights key structural analogs and their properties:

Compound Name Substituents CAS Number Key Properties/Applications References
4-Chloro-3-nitrobenzenesulfonamide Cl at 4-position, NO₂ at 3 98-66-6 High reactivity in nucleophilic substitution; precursor for pharmaceuticals
N-(tert-butyl)-4-(cyclohexylamino)-3-nitrobenzenesulfonamide tert-butyl and cyclohexylamino groups Not provided 94% synthesis yield; evaluated as ferroptosis inhibitor
N-(4-hydroxyphenyl)-4-[(4-hydroxyphenyl)amino]-3-nitrobenzenesulfonamide Dual hydroxyphenyl groups 84100-91-4 Enhanced solubility due to phenolic -OH groups; potential dye intermediate
4-[(4-Aminophenyl)amino]-N-(methylsulfonyl)-3-nitrobenzenesulfonamide Methylsulfonyl and aminophenyl groups 83763-50-2 High polarity; used in polymer crosslinking

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group in 4-(Dimethylamino)-3-nitrobenzenesulfonamide is electron-donating, which increases electron density at the benzene ring compared to the electron-withdrawing chloro group in 4-chloro-3-nitrobenzenesulfonamide. This difference influences reactivity in substitution reactions and biological target interactions .
  • Solubility: Compounds with polar substituents (e.g., -OH in , -SO₂NH₂ in ) exhibit higher aqueous solubility compared to nonpolar analogs like the tert-butyl derivative in .

Pharmacological Activity

  • Antimicrobial Potential: Sulfonamide derivatives with aromatic amines (e.g., ) show broad-spectrum antimicrobial activity. However, this compound’s dimethylamino group may reduce bacterial membrane penetration compared to less bulky substituents .
  • Apoptosis Inhibition: Derivatives like N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonyl-4-(4,4-dimethylpiperidin-1-yl)benzamide (CAS: 406233-35-0) demonstrate nanomolar Ki values (1.2 nM) against Bcl-XL, highlighting the critical role of the dimethylamino group in target binding .

Physical and Chemical Properties

Property This compound 4-Chloro-3-nitrobenzenesulfonamide N-(tert-butyl)-4-(cyclohexylamino)-3-nitrobenzenesulfonamide
Solubility Moderate in polar aprotic solvents Low in water (<1 mg/mL) Insoluble in water; soluble in ethyl acetate/heptane
Thermal Stability Stable up to 200°C Decomposes at 150°C Stable up to 180°C
Synthesis Yield ~90% (estimated) 85–90% 94% (cyclohexyl derivative)

Biological Activity

Introduction

4-(Dimethylamino)-3-nitrobenzenesulfonamide, commonly referred to as DMANS, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of DMANS, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₈H₁₀N₄O₃S
  • Molecular Weight : 218.25 g/mol
  • IUPAC Name : this compound

DMANS exhibits several mechanisms of action that contribute to its biological activity:

  • Carbonic Anhydrase Inhibition : DMANS has been shown to inhibit carbonic anhydrase (CA) isoforms, particularly CA IX and XII, which are implicated in tumor progression and metastasis. The compound demonstrates a low micromolar inhibitory efficacy against these isoforms, being approximately 13-fold more effective against CA IX than against the ubiquitous isoforms CA I and II .
  • Anticancer Activity : In vitro studies have indicated that DMANS possesses significant antiproliferative effects against various cancer cell lines, including triple-negative breast cancer (MDA-MB-231) and MCF-7. The compound's selectivity for cancer cells over normal cells suggests a promising therapeutic index .
  • Induction of Apoptosis : DMANS has been reported to induce apoptosis in cancer cells, evidenced by increased annexin V-FITC positivity, indicating late apoptotic phases. This effect was notably pronounced in the MDA-MB-231 cell line .
  • Antibacterial Properties : The compound also exhibits antibacterial activity, particularly against Staphylococcus aureus and Klebsiella pneumoniae. At a concentration of 50 µg/mL, DMANS showed significant inhibition rates (80.69% for S. aureus) compared to positive controls .

Table 1: Summary of Biological Activities

Activity TypeTarget/Cell LineIC50/EffectivenessReference
Carbonic Anhydrase InhibitionCA IX and XIILow micromolar efficacy
Antiproliferative ActivityMDA-MB-231, MCF-71.52–6.31 µM
Apoptosis InductionMDA-MB-231Increased annexin V-FITC by 22-fold
Antibacterial ActivityS. aureus80.69% inhibition

Detailed Findings

  • Inhibition of Carbonic Anhydrases :
    • DMANS was tested against various CA isoforms with promising results showing selectivity for tumor-associated isoforms over ubiquitous ones.
    • Binding studies revealed favorable interactions with CA IX, suggesting potential as a targeted therapy for cancers expressing this enzyme .
  • Anticancer Efficacy :
    • In studies involving the MDA-MB-231 cell line, DMANS demonstrated a significant reduction in cell viability at concentrations ranging from 1.52 to 6.31 µM.
    • The compound's ability to selectively target cancer cells while sparing normal cells highlights its therapeutic potential in oncology .
  • Mechanistic Insights into Apoptosis :
    • The apoptosis induction mechanism was characterized by increased levels of annexin V-FITC positive cells in treated groups compared to controls.
    • This suggests that DMANS may trigger apoptotic pathways that could be exploited for cancer treatment .
  • Antibacterial Activity :
    • In vitro tests revealed that DMANS effectively inhibited bacterial growth at concentrations significantly lower than traditional antibiotics.
    • The compound's anti-biofilm properties were also noted, indicating its potential utility in treating biofilm-associated infections .

Q & A

Q. How are contradictions in proposed reaction mechanisms resolved?

  • Methodological Answer : Kinetic isotope effects (KIE) and trapping experiments identify intermediates (e.g., nitrenes in nitro reductions). In situ IR spectroscopy monitors transient species, while DFT calculations validate plausible pathways .

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